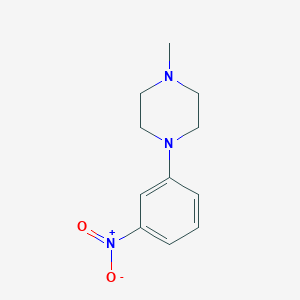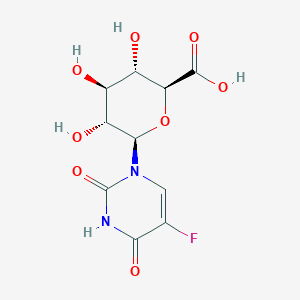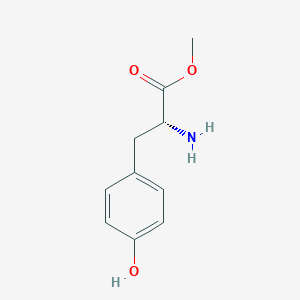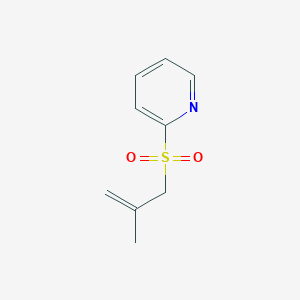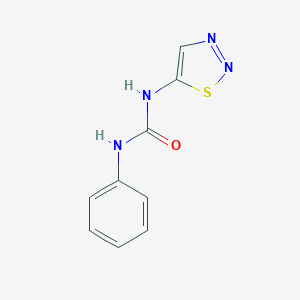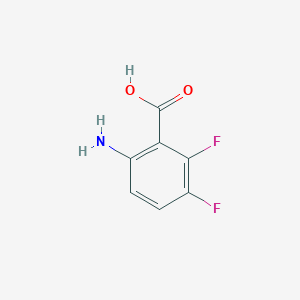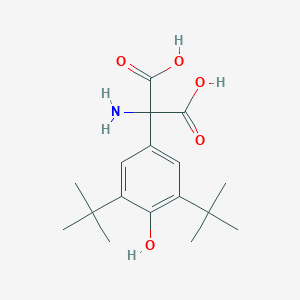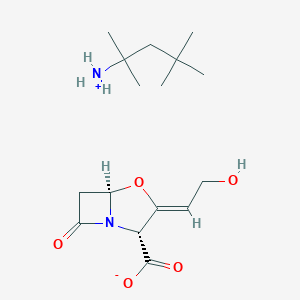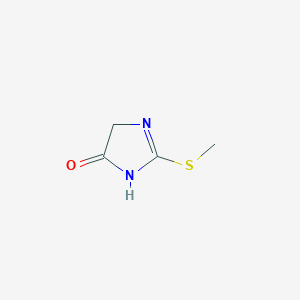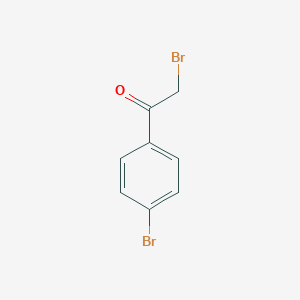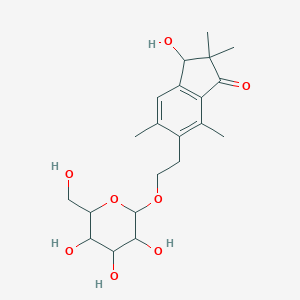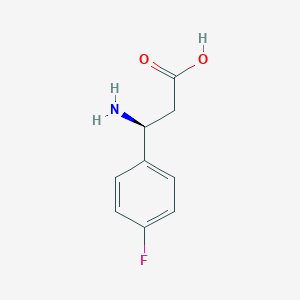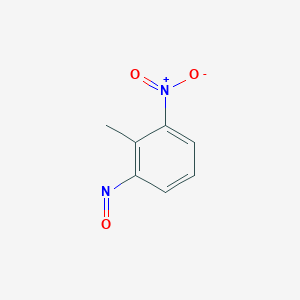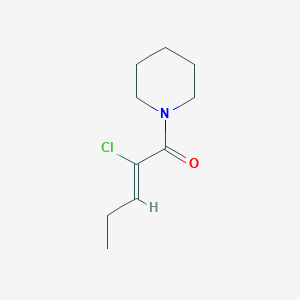
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one, also known as CCP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. CCP is a synthetic compound that belongs to the class of substituted enones and is used as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is not well understood. However, it is believed that (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one acts as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has also been shown to have antitumor and anti-inflammatory properties, although the exact mechanism of action is not clear.
Efectos Bioquímicos Y Fisiológicos
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been shown to have various biochemical and physiological effects. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has also been shown to inhibit the activity of butyrylcholinesterase, which is an enzyme that is involved in the breakdown of butyrylcholine, another neurotransmitter. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been shown to have antitumor and anti-inflammatory properties, although the exact mechanism of action is not clear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has several advantages and limitations for lab experiments. One of the advantages of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is that it is a versatile building block that can be used for the synthesis of various pharmaceuticals and agrochemicals. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is also relatively easy to synthesize and purify. However, one of the limitations of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one. One of the future directions is to study the mechanism of action of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one in more detail. Another future direction is to design and synthesize new compounds based on (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one that have improved antitumor and anti-inflammatory properties. Additionally, future research could focus on the development of new synthetic methods for the synthesis of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one and its derivatives.
Métodos De Síntesis
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one can be synthesized using various methods, including the aldol condensation reaction, Michael addition reaction, and the Wittig reaction. The most commonly used method for the synthesis of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is the aldol condensation reaction, which involves the reaction of 2-chloropentan-3-one with piperidine in the presence of a base such as potassium hydroxide. The reaction yields (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one as the major product, which can be purified using standard methods such as column chromatography.
Aplicaciones Científicas De Investigación
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been extensively used in scientific research due to its potential application in various fields. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is a versatile building block that can be used for the synthesis of various pharmaceuticals and agrochemicals. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been used as a starting material for the synthesis of various antitumor and anti-inflammatory agents. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has also been used for the synthesis of various insecticides and herbicides.
Propiedades
Número CAS |
156002-14-1 |
|---|---|
Nombre del producto |
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one |
Fórmula molecular |
C10H16ClNO |
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
(Z)-2-chloro-1-piperidin-1-ylpent-2-en-1-one |
InChI |
InChI=1S/C10H16ClNO/c1-2-6-9(11)10(13)12-7-4-3-5-8-12/h6H,2-5,7-8H2,1H3/b9-6- |
Clave InChI |
CPRBVYYRBRIRJI-TWGQIWQCSA-N |
SMILES isomérico |
CC/C=C(/C(=O)N1CCCCC1)\Cl |
SMILES |
CCC=C(C(=O)N1CCCCC1)Cl |
SMILES canónico |
CCC=C(C(=O)N1CCCCC1)Cl |
Sinónimos |
Piperidine, 1-(2-chloro-1-oxo-2-pentenyl)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



